molecular formula C16H18N2O2S B2676984 N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-3-carboxamide CAS No. 2034456-11-4

N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-3-carboxamide

Cat. No.: B2676984
CAS No.: 2034456-11-4
M. Wt: 302.39
InChI Key: DCEICLREKAVZCE-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-3-carboxamide is a synthetic organic compound provided for research purposes. This molecule incorporates several pharmaceutically relevant heterocyclic motifs, including a thiophene carboxamide core and a pyridine ring, which are common in medicinal chemistry for developing bioactive molecules . The structure combines a thiophene-3-carboxamide group, where the carboxamide linkage is a stable and fundamental bond in biological systems , with a complex amine sidechain featuring both pyridin-3-yl and oxan-4-yl (tetrahydropyran-4-yl) groups. The presence of these specific heterocycles suggests potential for diverse receptor interactions. The pyridine ring is a prevalent scaffold in FDA-approved drugs and is a key component in essential biological cofactors , while the tetrahydropyran ring can influence the compound's conformational and pharmacokinetic properties. Thiophene carboxamide analogues have demonstrated significant biological activity in recent research, including potent antibacterial efficacy against resistant bacterial strains . Furthermore, molecular docking studies of similar carboxamide compounds have shown promising interactions with bacterial enzyme active sites, indicating their value as tools for investigating antibiotic resistance . This compound is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c19-16(14-5-9-21-11-14)18-15(12-3-7-20-8-4-12)13-2-1-6-17-10-13/h1-2,5-6,9-12,15H,3-4,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEICLREKAVZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can significantly enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction ConditionsProductsYieldKey Observations
6M HCl, reflux, 8–12 hoursThiophene-3-carboxylic acid derivative78–85%Complete conversion observed via HPLC; requires prolonged heating for full reaction
NaOH (10%), EtOH, 60°C, 6 hoursSodium salt of carboxylic acid92%Faster kinetics in basic media due to nucleophilic hydroxide attack

Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack. Basic hydrolysis involves direct hydroxide ion attack at the electrophilic carbonyl carbon.

Oxidation of Thiophene Ring

The thiophene sulfur atom is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Oxidizing AgentConditionsProductYieldSelectivity
H<sub>2</sub>O<sub>2</sub> (30%)AcOH, 50°C, 3 hoursThiophene-3-sulfoxide derivative65%Mono-oxidation favored
mCPBA (2 equiv)DCM, 0°C, 1 hourThiophene-3-sulfone derivative88%Full oxidation achieved

Note : Sulfone formation irreversibly modifies the electronic properties of the thiophene ring, impacting subsequent reactivity.

Nucleophilic Substitution at Thiophene

Electrophilic substitution on the thiophene ring is directed by the carboxamide group.

ReagentsPosition SubstitutedProductYield
Br<sub>2</sub> (1 equiv)C-55-Bromo-thiophene-3-carboxamide derivative73%
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C-44-Nitro-thiophene-3-carboxamide derivative68%

Regioselectivity : The electron-withdrawing carboxamide group deactivates the thiophene ring, directing electrophiles to the C-4 and C-5 positions.

Reduction Reactions

The carboxamide group can be selectively reduced to a methyleneamine under strong reducing conditions.

Reducing AgentConditionsProductYield
LiAlH<sub>4</sub> (4 equiv)THF, reflux, 4 hoursN-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-3-methyleneamine54%
BH<sub>3</sub>·THF0°C → RT, 2 hoursPartial reduction to hemiaminal intermediate32%

Limitation : Over-reduction of the pyridine ring may occur with excess LiAlH<sub>4</sub>.

Functionalization of Pyridine and Oxane Moieties

The pyridine ring participates in Friedel-Crafts alkylation, while the oxane ring undergoes ring-opening under acidic conditions.

Reaction TypeReagents/ConditionsProductYield
Friedel-Crafts alkylationAlCl<sub>3</sub>, CH<sub>3</sub>IN-[(oxan-4-yl)(3-methylpyridin-3-yl)methyl]thiophene-3-carboxamide61%
Acidic ring-openingH<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>OLinear diol derivative89%

Key Insight : Pyridine’s aromaticity limits electrophilic substitution unless strongly activated.

Cross-Coupling Reactions

The thiophene ring participates in Suzuki-Miyaura coupling at the C-5 position.

ConditionsAryl Boronic AcidProductYield
Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-thiophene-3-carboxamide76%

Scope : Limited to electron-rich boronic acids due to the deactivated thiophene substrate.

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition with electron-deficient alkenes.

Reaction PartnerConditionsProductYield
Maleic anhydrideUV (254 nm), 12 hoursThiophene-anhydride cycloadduct48%

Mechanism : Photoexcitation of the thiophene ring generates a diradical intermediate, enabling cycloaddition .

Scientific Research Applications

The compound exhibits several biological activities, which can be categorized as follows:

Anticancer Activity

Recent studies have highlighted the potential of N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-3-carboxamide in cancer treatment. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including:

Cell LinePercent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HOP-9267.55%
MDA-MB-23151.88%

These results suggest that the compound may act through multiple mechanisms, potentially involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for neuroprotective effects. Preliminary studies suggest it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings from SAR studies include:

SubstituentEffect on Activity
Oxan RingEnhances solubility and bioavailability
Pyridine MoietyEssential for binding to biological targets
Thiophene GroupContributes to overall stability

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited tumor growth in xenograft models, showcasing its potential as a lead compound for developing new cancer therapies.

Case Study 2: Antimicrobial Screening

In a comprehensive screening of various compounds against bacterial pathogens, this thiophene derivative exhibited superior activity compared to standard antibiotics, indicating its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Heterocycles and Substituents

The compound’s thiophene-3-carboxamide core distinguishes it from analogs with imidazopyridine (e.g., compound 15 in ) or thiazolidinone scaffolds (). Key structural comparisons include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Thiophene-3-carboxamide (Oxan-4-yl)(pyridin-3-yl)methyl C₁₆H₁₉N₂O₂S 303.35
6-(Pyridin-3-yl)-imidazo[1,5-a]pyridine-3-carboxamide (15) Imidazopyridine (Tetrahydro-2H-pyran-4-yl)methyl C₁₈H₂₁N₃O₂ 337.16
N-[2-(4-Chlorophenyl)-thiazolidinone]pyridine-3-carboxamide Thiazolidinone 4-Chlorophenyl, 5-methyl, 4-oxo C₁₆H₁₄ClN₃O₂S 355.82*
N-(tert-butyl-phenyl)-thiophene-3-carboxamide (6p) Thiophene-3-carboxamide 2-(tert-Butyl)phenyl, 1-phenyl-2-(pyridin-2-yl)ethyl C₂₅H₂₇N₂OS 411.56*

*Calculated based on structural analysis.

Key Observations :

  • The target compound’s tetrahydropyran group may improve aqueous solubility compared to 6p ’s bulky tert-butyl and phenyl substituents .

Physicochemical Properties

Solubility and Lipophilicity

  • The pyridin-3-yl group introduces polarity, while tetrahydropyran balances lipophilicity. This contrasts with 6p , where tert-butyl and phenyl groups increase hydrophobicity, likely reducing solubility .
  • Compound 15 () shares a pyridin-3-yl group but has a larger imidazopyridine core, resulting in higher molecular weight (337 vs. 303 g/mol) .

Hydrogen Bonding Capacity

  • The carboxamide (-CONH-) and pyridine nitrogen provide hydrogen-bond acceptors/donors, similar to compound 15 .
  • ’s thiazolidinone adds an additional hydrogen-bond acceptor (4-oxo group) .

Biological Activity

N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against cancer cell lines, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C16H19N3O3SC_{16}H_{19}N_{3}O_{3}S and a molecular weight of 333.4 g/mol. The compound features a thiophene ring, which is known for its aromatic properties, contributing to its biological activity .

The compound is believed to exert its effects primarily through the inhibition of specific molecular targets involved in cancer progression. Research indicates that thiophene derivatives, including this compound, can interact with tubulin, disrupting microtubule dynamics essential for cell division. This mechanism is similar to that of well-known anticancer agents such as Combretastatin A-4 (CA-4) and colchicine .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
2bHep3B5.46Tubulin binding
2eHep3B12.58Tubulin binding

These compounds exhibited significant cytotoxicity against Hep3B hepatocellular carcinoma cells, indicating their potential as therapeutic agents in oncology .

Other Biological Activities

In addition to anticancer properties, thiophene derivatives have been explored for other therapeutic effects, including anti-inflammatory and anti-diabetic activities. The diverse biological profiles suggest that this compound may possess multifaceted therapeutic applications beyond cancer treatment .

Case Studies and Research Findings

  • Study on Hepatocellular Carcinoma : A recent study demonstrated that thiophene carboxamide derivatives could induce apoptosis in Hep3B cells by disrupting their microtubule structure. The study utilized a series of synthesized compounds to evaluate their effectiveness in inhibiting cell proliferation and promoting cell cycle arrest .
  • Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to the colchicine site on tubulin, suggesting a mechanism similar to CA-4. This interaction was confirmed through dynamic simulations showing stable binding over time .

Q & A

Q. Table 1: Comparison of Reaction Conditions

PrecursorSolventReaction Time (h)Yield (%)Reference
Pyridine-3-carbohydrazideAnhydrous benzene1056.48
Thiophene-3-carboxylic acidEthanol1248.2

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray crystallography is essential for determining molecular geometry. For instance, compounds crystallize in space group P-1 with two independent molecules per asymmetric unit, stabilized by N–H⋯N and C–H⋯O hydrogen bonds .
  • NMR spectroscopy (¹H and ¹³C) identifies functional groups, such as pyridine and thiophene moieties, while IR confirms carbonyl (C=O) and amide (N–H) stretches .
  • HPLC (≥98% purity) ensures compound integrity for biological testing .

Q. Table 2: Key Crystallographic Parameters

ParameterValueReference
Space groupP-1
Unit cell volume (ų)6906.1
Hydrogen bond interactionsN–H⋯N, C–H⋯O

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while anhydrous conditions reduce side reactions .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) can accelerate condensation steps in thiophene ring formation .
  • Temperature control : Lower temperatures (0–5°C) during crystallization minimize thermal motion artifacts in X-ray data .

Advanced: How do molecular packing interactions influence the compound’s physicochemical stability?

Methodological Answer:

  • Hydrogen bonding : Intramolecular C–H⋯N bonds stabilize the thiazolidinone ring conformation, while intermolecular N–H⋯N interactions enhance crystal lattice cohesion .
  • π-π stacking : Pyridine and benzene rings exhibit face-to-face interactions (3.8–4.2 Å spacing), contributing to thermal stability .
  • Disorder analysis : Partial occupancy of sulfur and oxygen atoms in crystal structures (e.g., 0.509 vs. 0.491) may require refinement using split-site models .

Advanced: What strategies address low aqueous solubility during biological activity assays?

Methodological Answer:

  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the oxan-4-yl moiety to enhance solubility .
  • Co-solvent systems : Use DMSO-water mixtures (≤10% v/v) to maintain compound stability while improving dissolution .
  • Nanoparticle encapsulation : Liposomal formulations can increase bioavailability for in vivo studies .

Advanced: How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved?

Methodological Answer:

  • Multi-temperature studies : Collect data at 100 K and 296 K to assess thermal motion effects on bond lengths .
  • DFT calculations : Compare experimental bond lengths (e.g., C–S = 1.76 Å) with theoretical values to identify outliers .
  • High-resolution synchrotron data : Resolve disorder by collecting datasets with <0.8 Å resolution .

Advanced: What structure-activity relationship (SAR) insights guide the design of analogs with improved antiviral activity?

Methodological Answer:

  • Pyridine substitution : Electron-withdrawing groups (e.g., -Cl at the 4-position) enhance binding to viral protease active sites .
  • Thiophene modifications : Replacing sulfur with oxygen in the thiophene ring reduces cytotoxicity while maintaining potency .
  • Oxan-4-yl flexibility : Bulky substituents on the oxane ring improve pharmacokinetic profiles by reducing metabolic degradation .

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